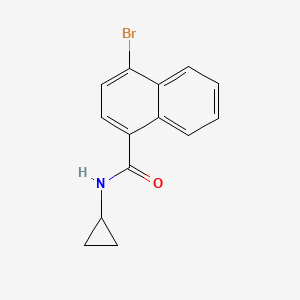

(5,6-Difluoropyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

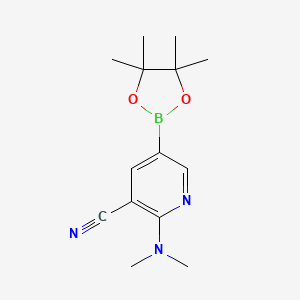

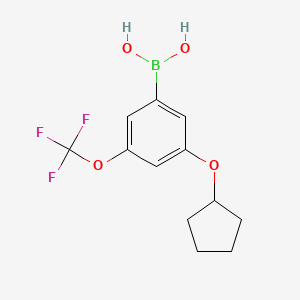

“(5,6-Difluoropyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1366482-40-7 . It has a molecular weight of 158.9 and its IUPAC name is 5,6-difluoro-3-pyridinylboronic acid . It is typically stored in an inert atmosphere, under -20C .

Synthesis Analysis

The synthesis of boronic acids, including “(5,6-Difluoropyridin-3-yl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “(5,6-Difluoropyridin-3-yl)boronic acid” can be represented by the InChI Code: 1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H . This compound is a solid in its physical form .Chemical Reactions Analysis

Boronic acids, including “(5,6-Difluoropyridin-3-yl)boronic acid”, are known for their ability to form five or six cyclic esters when they bind with 1,2- or 1,3-diols in aqueous solution . This property is often utilized in various sensing applications .Physical And Chemical Properties Analysis

“(5,6-Difluoropyridin-3-yl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including (5,6-Difluoropyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological systems and processes.

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This can be particularly useful in the study of protein function and structure, as well as in the development of new therapeutic strategies.

Separation Technologies

Boronic acids have been used in separation technologies . Their unique properties allow them to selectively bind to certain molecules, making them useful in the separation of complex mixtures.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . Their ability to interact with various biological molecules can be exploited to design new drugs and therapies.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including (5,6-Difluoropyridin-3-yl)boronic acid, are used as reagents in this process due to their stability, ease of preparation, and environmentally benign nature .

Synthesis of Herbicides and Insecticides

Fluorinated pyridines, which can be synthesized from boronic acids like (5,6-Difluoropyridin-3-yl)boronic acid, have been used as starting materials for the synthesis of some herbicides and insecticides .

Building Materials for Microparticles

Boronic acids have been employed as building materials for microparticles for analytical methods . This can be particularly useful in the development of new materials and technologies.

Safety and Hazards

The safety information for “(5,6-Difluoropyridin-3-yl)boronic acid” includes several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

The primary target of (5,6-Difluoropyridin-3-yl)boronic acid, also known as 2,3-Difluoropyridine-5-boronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including those used in pharmaceuticals and materials science .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium) can influence the compound’s action, efficacy, and stability . For instance, the compound is stable and environmentally benign under the mild and functional group tolerant conditions typically used in Suzuki-Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

(5,6-difluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQCLRPLFKDGQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742935 |

Source

|

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1366482-40-7 |

Source

|

| Record name | (5,6-Difluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)